Guanidine Hydrochloride Exhibits a 2–2.5‑Fold Higher Denaturant m‑Value Than Urea Across Diverse Proteins
For a broad set of globular proteins, the denaturant m‑value (slope of ΔG°ᵤₙfₒₗdᵢₙg vs. denaturant concentration) of carbamimidoylazanium chloride is 2–2.5 times that of urea [1]. This ratio has been experimentally verified for alanine‑based helical peptides (mGdmCl/murea = 1.4 for alahel) and tryptophan‑zipper peptides (mGdmCl/murea = 3.5–4), with the weighted average over many proteins converging to 2–2.5 [1]. Consequently, equivalent unfolding is achieved at roughly half the molar concentration, reducing solution viscosity and denaturant carry‑over in downstream processes.
| Evidence Dimension | Denaturant m‑value ratio (mGdmCl / murea) |
|---|---|
| Target Compound Data | mGdmCl/murea = 2–2.5 (average across globular proteins); ranges from 1.4 (alahel) to 3.5–4 (trpzip peptides) |
| Comparator Or Baseline | Urea, m‑value defined as 1.0 (reference) |
| Quantified Difference | GdmCl is 2–2.5‑fold more effective per mole; for tryptophan‑zipper peptides the ratio reaches 3.5–4‑fold |
| Conditions | In vitro chemical denaturation monitored by CD/fluorescence; 25 °C, pH 7.0, salt‑free buffer for peptide studies; multiple protein systems |
Why This Matters
A higher m‑value means that less denaturant is required to achieve a given degree of unfolding, which directly translates into lower reagent consumption, reduced waste, and milder conditions for subsequent refolding or downstream enzymatic steps.
- [1] Dempsey, C. E., et al. (2005) Dissecting Contributions to the Denaturant Sensitivities of Proteins. Biochemistry, 44(2), 7292–7297. DOI: 10.1021/bi048389g. View Source
